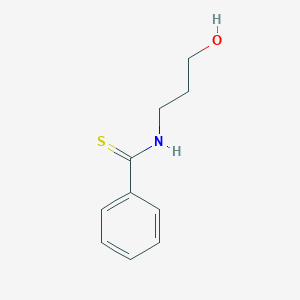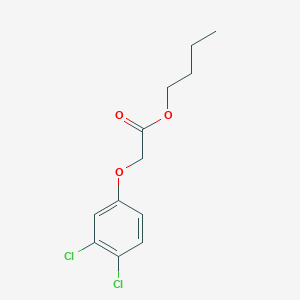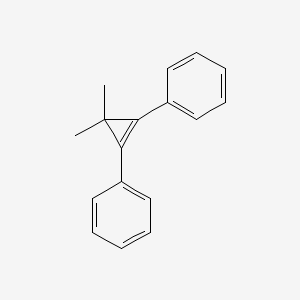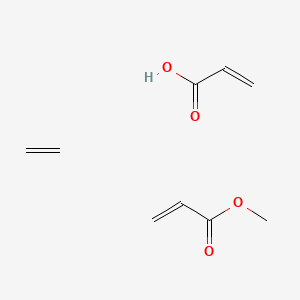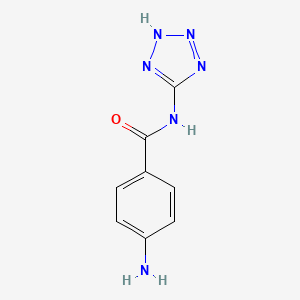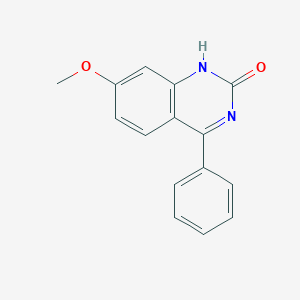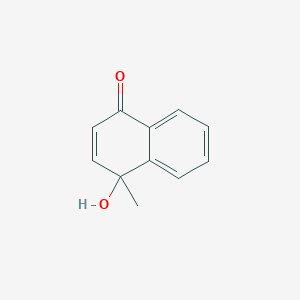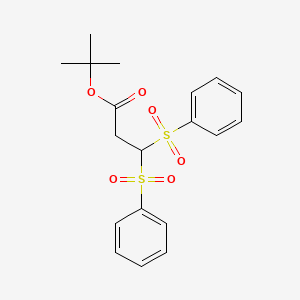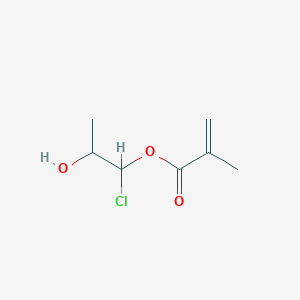
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with epichlorohydrin in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while polymerization results in the formation of polymers .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the creation of durable and resilient materials. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but lacks the chlorine atom.
3-Chloro-2-hydroxypropyl acrylate: Similar but has an acrylate group instead of a methacrylate group.
Uniqueness
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of a chlorine atom and a methacrylate group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and polymerization capabilities .
Eigenschaften
CAS-Nummer |
38926-48-6 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
(1-chloro-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)7(10)11-6(8)5(3)9/h5-6,9H,1H2,2-3H3 |
InChI-Schlüssel |
COHMJXKDEBTIPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OC(=O)C(=C)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
